3,5-dimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)isoxazole-4-sulfonamide
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Overview
Description
3,5-dimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)isoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C14H16N6O3S and its molecular weight is 348.38. The purity is usually 95%.
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Scientific Research Applications
Biological Activity and Hybrid Compounds
Sulfonamides are an important class of drugs with a variety of pharmacological agents possessing antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. Recent advances in designing and developing sulfonamide hybrids have been reviewed, highlighting the synthesis and biological activity of two-component sulfonamide hybrids containing structures like coumarin, indole, quinoline, and pyrazole, among others. These hybrids exhibit considerable biological activities due to the incorporation of pharmacologically active scaffolds into their structures (Ghomashi et al., 2022).
Synthesis and Antibacterial Evaluation
The synthesis of new heterocyclic compounds containing a sulfonamido moiety aimed at antibacterial applications has been explored. Novel compounds have shown significant antibacterial activities, indicating the potential of sulfonamide derivatives in developing new antibacterial agents (Azab et al., 2013).
Enzyme Inhibition and Cytotoxicity
Studies on the synthesis of pyrazoline benzensulfonamides have revealed their potential as inhibitors for carbonic anhydrase and acetylcholinesterase enzymes, with low cytotoxicity towards certain cancer cell lines. This suggests their utility in developing novel therapeutic agents targeting these enzymes (Ozgun et al., 2019).
Mechanism of Action
Target of Action
Similar pyrazole-bearing compounds have been known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Mode of Action
It’s suggested that the strong h-bonding interactions between the nh moiety and the residual amino acids in the active site of the enzyme might play a role .
Biochemical Pathways
Similar pyrazole-bearing compounds have shown to affect the pathways related to antileishmanial and antimalarial activities .
Result of Action
Similar pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities .
Properties
IUPAC Name |
3,5-dimethyl-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O3S/c1-9-14(10(2)23-19-9)24(21,22)18-7-12-13(16-5-4-15-12)11-6-17-20(3)8-11/h4-6,8,18H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDPHLPDBHRESK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2=NC=CN=C2C3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.